

3-Noradamantanecarboxylic Acid (CAS 16200-53-6): A Technical Overview

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Compound of Interest

Compound Name: 3-Noradamantanecarboxylic acid

Cat. No.: B095953

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Noradamantanecarboxylic acid** (CAS 16200-53-6), a rigid, tricyclic carboxylic acid. Due to the limited availability of specific experimental data in peer-reviewed literature, this document combines reported physical and chemical properties with theoretical spectroscopic expectations and general synthetic approaches based on related adamantane derivatives.

Core Compound Data

3-Noradamantanecarboxylic acid, also known as 3-carboxynoradamantane, is a notable starting material in specialized organic synthesis, particularly for the generation of strained "anti-Bredt" olefins. Its rigid noradamantane core offers a unique scaffold for the design of novel molecules in medicinal chemistry and materials science.

Table 1: Physicochemical Properties of **3-Noradamantanecarboxylic Acid**

Property	Value	Source
CAS Number	16200-53-6	Multiple Supplier Catalogs
Molecular Formula	C ₁₀ H ₁₄ O ₂	--INVALID-LINK--
Molecular Weight	166.22 g/mol	--INVALID-LINK--
Appearance	White crystalline powder/chunks	--INVALID-LINK--
Melting Point	104-108 °C	--INVALID-LINK--
Boiling Point	234.44 °C (estimated)	--INVALID-LINK--
Flash Point	133.1 °C	--INVALID-LINK--
Purity	≥97%	--INVALID-LINK--

Spectroscopic Data (Theoretical)

While specific spectra for **3-Noradamantanecarboxylic acid** are not readily available in public databases, the expected spectroscopic characteristics can be inferred from the known spectral data of similar carboxylic acids and adamantane derivatives.

Table 2: Predicted Spectroscopic Data for **3-Noradamantanecarboxylic Acid**

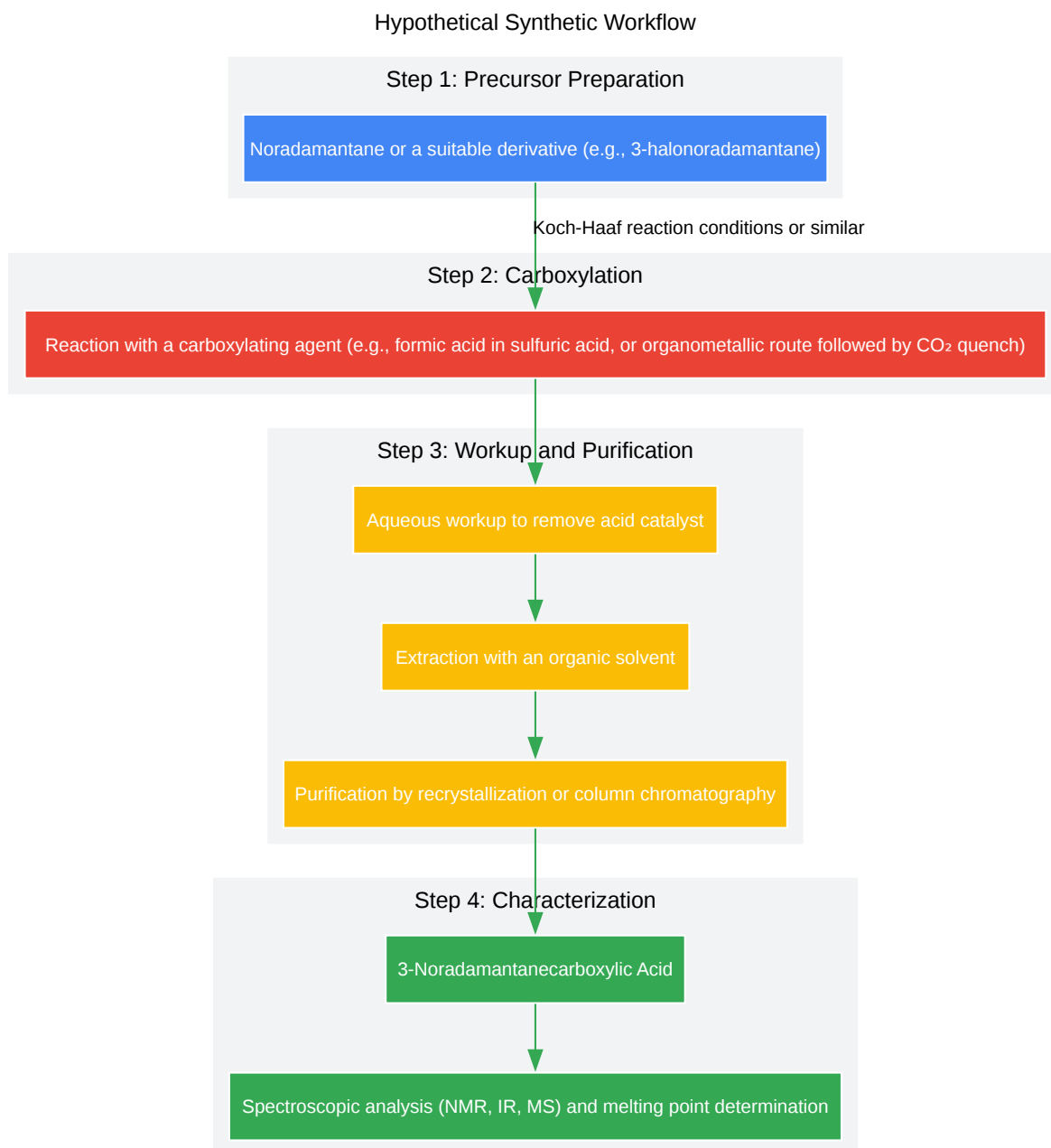
Technique	Feature	Expected Chemical Shift / Wavenumber
^1H NMR	Carboxylic Acid Proton (-COOH)	10-13 ppm (broad singlet)
Noradamantane Protons	1.5-2.5 ppm (complex multiplets)	
^{13}C NMR	Carbonyl Carbon (-COOH)	170-185 ppm
Noradamantane Carbons	30-50 ppm	
IR Spectroscopy	O-H Stretch (Carboxylic Acid)	2500-3300 cm^{-1} (very broad)
C=O Stretch (Carbonyl)	1700-1725 cm^{-1} (strong, sharp)	
C-H Stretch (Aliphatic)	2850-3000 cm^{-1}	

Experimental Protocols

Detailed experimental protocols for the synthesis of **3-Noradamantanecarboxylic acid** are not explicitly detailed in the surveyed literature. However, a plausible synthetic approach can be conceptualized based on established methods for the synthesis of other adamantane carboxylic acids, such as the Koch-Haaf carboxylation. The following is a generalized, theoretical protocol.

Hypothetical Synthesis of **3-Noradamantanecarboxylic Acid** via a Noradamantane Precursor

This theoretical protocol outlines a potential pathway and should be adapted and optimized based on laboratory findings.



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Caption: Hypothetical workflow for the synthesis of **3-Noradamantanecarboxylic acid**.

Detailed Methodology (Hypothetical):

- **Reaction Setup:** In a flask equipped with a stirrer and under an inert atmosphere, a suitable noradamantane precursor (e.g., 3-bromonoradamantane) is dissolved in a non-reactive solvent.
- **Carboxylation:**
 - **Koch-Haaf Approach:** The precursor solution is added to a mixture of a strong acid (e.g., sulfuric acid) and formic acid at a controlled temperature. The reaction proceeds via a carbocation intermediate which is then carboxylated.
 - **Organometallic Approach:** Alternatively, an organometallic reagent could be formed from the precursor (e.g., via lithiation), followed by quenching with solid carbon dioxide (dry ice).
- **Workup:** The reaction mixture is carefully quenched with ice water.
- **Extraction:** The aqueous mixture is extracted multiple times with an appropriate organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.
- **Purification:** The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.
- **Characterization:** The final product is characterized by ^1H NMR, ^{13}C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity. The melting point is also determined.

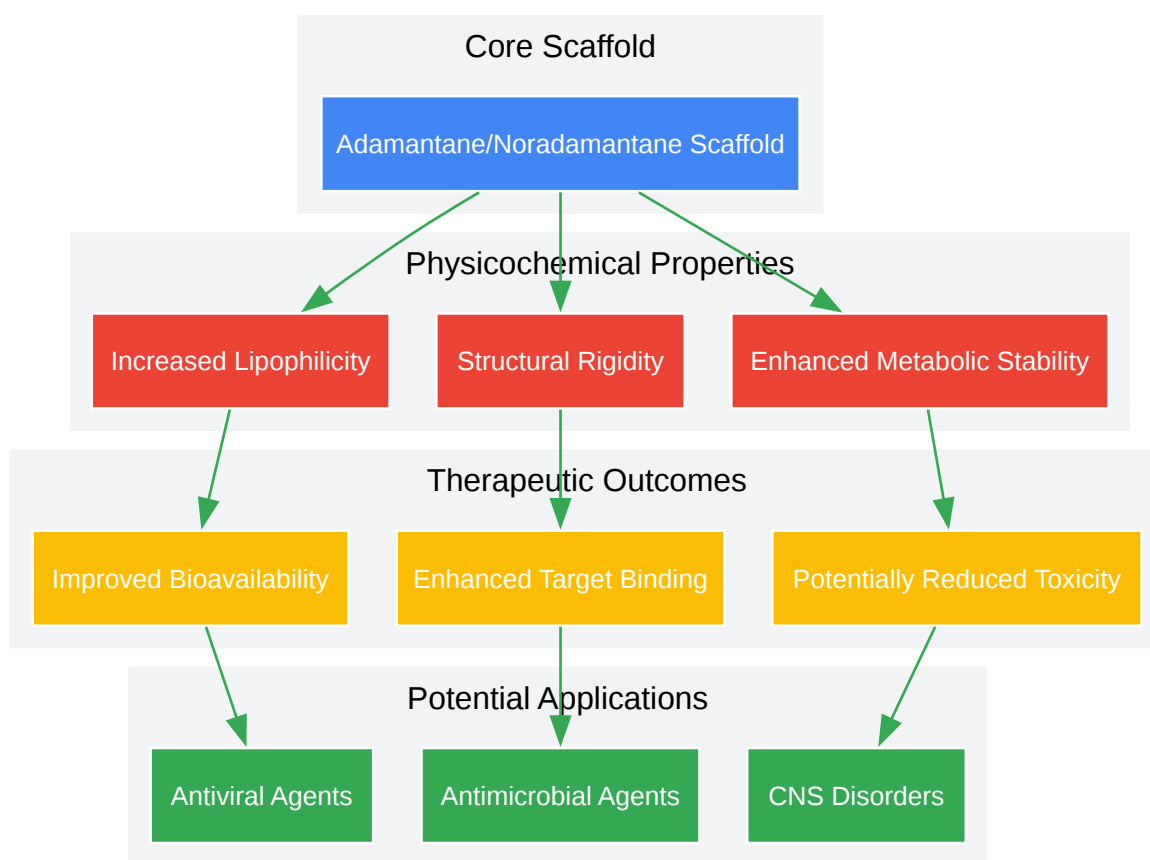
Applications in Drug Development and Organic Synthesis

The rigid, lipophilic nature of the adamantane and noradamantane cage has made it a valuable scaffold in medicinal chemistry. Adamantane derivatives have been incorporated into drugs to improve their pharmacokinetic properties, such as increasing metabolic stability and enhancing membrane permeability. While specific biological activities for **3-Noradamantanecarboxylic**

acid are not well-documented, adamantane-based carboxylic acids, in general, have been investigated for a range of therapeutic applications, including antimicrobial and antiviral activities.

The primary documented application of **3-Noradamantanecarboxylic acid** is as a precursor for the synthesis of "anti-Bredt" olefins. These are highly strained molecules with a double bond at a bridgehead carbon, which violates Bredt's rule. The generation of such reactive intermediates opens up possibilities for novel chemical transformations.

Role of Adamantane Scaffolds in Drug Discovery



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- To cite this document: BenchChem. [3-Noradamantanecarboxylic Acid (CAS 16200-53-6): A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b095953#3-noradamantanecarboxylic-acid-cas-number-16200-53-6\]](https://www.benchchem.com/product/b095953#3-noradamantanecarboxylic-acid-cas-number-16200-53-6)

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